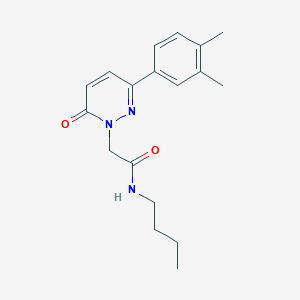

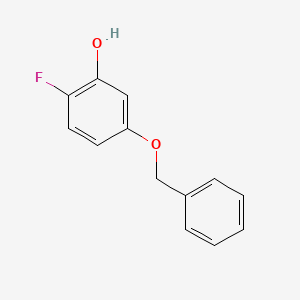

![molecular formula C8H12O3 B2741286 5-Oxaspiro[3.4]octane-3-carboxylic acid CAS No. 2309467-97-6](/img/structure/B2741286.png)

5-Oxaspiro[3.4]octane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Oxaspiro[3.4]octane-3-carboxylic acid, also known as OSCA, is a bicyclic lactone compound that has been gaining attention in the scientific community due to its potential applications in various fields. OSCA has a unique molecular structure that makes it an interesting compound for research, particularly in the areas of pharmaceuticals and materials science.

科学的研究の応用

Novel Spirocycles for Drug Discovery

Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications. These novel spirocycles were created through robust, step-economic routes, including enantioselective approaches, highlighting their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Enzymatic Reactivity and Stereochemistry

The stereochemistry of spiroepoxides, such as the 1-oxaspiro[2.5]octane moiety, plays a crucial role in biological activity, with O-axial C3 epimers showing a preference in biological reactions. The yeast epoxide hydrolase (YEH) from Rhodotorula glutinis was found to hydrolyze O-axial C3 epimers of various 1-oxaspiro[2.5]octanes faster than their O-equatorial counterparts, demonstrating the enzyme's effectiveness in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Heterospirocyclic Compounds in Peptide Synthesis

The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been explored for their application as novel dipeptide synthons. These compounds have been successfully used in the synthesis of complex peptides, demonstrating their potential as building blocks in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds as Corrosion Inhibitors

Spirocyclic compounds have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study demonstrated that certain spirocyclic derivatives are effective in preventing corrosion, suggesting their potential use in materials science and engineering (Chafiq et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of spirocyclic compounds, including 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, have been explored, providing insights into the stereochemical and conformational properties of these molecules. This research contributes to a deeper understanding of spirocyclic compounds' chemical behavior and potential applications in various fields (Chiaroni et al., 2000).

特性

IUPAC Name |

5-oxaspiro[3.4]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-2-4-8(6)3-1-5-11-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODOSBNWMUOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC2C(=O)O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)

![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)

![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)

![6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2741226.png)